Ethenesulfonamide,2-(5-chloro-2-thienyl)-N-[(3S)-1-[5-[2-(methylsulfonyl)phenyl]-2-pyridinyl]-2-oxo-3-pyrrolidinyl]-,(1E)-
Description
The compound “(E)-2-(5-chloro-2-thienyl)-N-[(3S)-1-[5-[2-(methylsulfonyl)phenyl]-2-pyridinyl]-2-oxo-3-pyrrolidinyl]ethenesulfonamide” is a highly specialized ethenesulfonamide derivative with a distinct (E)-configured double bond. Its structure features a 5-chloro-2-thienyl group attached to the ethenesulfonamide core and a complex pyrrolidinyl-pyridinyl scaffold substituted with a methylsulfonylphenyl moiety . This compound has been developed as a Factor Xa inhibitor, a critical target in anticoagulant therapy, due to its ability to bind irreversibly to the enzyme’s active site, preventing thrombin generation and clot formation . Its crystalline form enhances stability and bioavailability, making it suitable for pharmaceutical formulations .
Properties
Molecular Formula |
C22H20ClN3O5S3 |
|---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
(E)-2-(5-chlorothiophen-2-yl)-N-[(3S)-1-[5-(2-methylsulfonylphenyl)pyridin-2-yl]-2-oxopyrrolidin-3-yl]ethenesulfonamide |
InChI |
InChI=1S/C22H20ClN3O5S3/c1-33(28,29)19-5-3-2-4-17(19)15-6-9-21(24-14-15)26-12-10-18(22(26)27)25-34(30,31)13-11-16-7-8-20(23)32-16/h2-9,11,13-14,18,25H,10,12H2,1H3/b13-11+/t18-/m0/s1 |
InChI Key |
DOQDNPCVZCNUQZ-YLZCUGDYSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)N3CC[C@@H](C3=O)NS(=O)(=O)/C=C/C4=CC=C(S4)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)N3CCC(C3=O)NS(=O)(=O)C=CC4=CC=C(S4)Cl |
Origin of Product |
United States |
Biological Activity
Ethenesulfonamide derivatives, particularly the compound identified as Ethenesulfonamide, 2-(5-chloro-2-thienyl)-N-[(3S)-1-[5-[2-(methylsulfonyl)phenyl]-2-pyridinyl]-2-oxo-3-pyrrolidinyl]-, (1E)- , have garnered significant attention in the field of medicinal chemistry due to their potent biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research indicates that ethenesulfonamide derivatives exhibit potent anticancer activity . A study involving a series of (E)-N-aryl-2-ethenesulfonamides demonstrated that these compounds could effectively inhibit cancer cell proliferation across various cell lines. The study utilized quantitative structure-activity relationship (QSAR) models to predict the anticancer efficacy based on molecular descriptors. Significant findings include:
- Inhibition of Cancer Cell Proliferation : The compounds showed IC50 values ranging from 5 to 10 nM against multiple cancer cell lines, including drug-resistant variants .
- Mechanism of Action : The leading compound in the series, designated as 6t , was found to disrupt microtubule formation and arrest cells during mitosis. This compound specifically competed with colchicine for binding to tubulin, indicating its mechanism involves microtubule destabilization .
Structure-Activity Relationship (SAR)
The structure of ethenesulfonamide plays a crucial role in its biological activity. The following features have been identified as significant contributors to its efficacy:
Case Study 1: Ethenesulfonamide Derivatives in Cancer Treatment
A notable investigation involved the synthesis and evaluation of several ethenesulfonamide derivatives, where compound 6t was highlighted for its significant reduction in tumor size in xenograft models. This study emphasized the potential for these compounds as new anticancer agents capable of overcoming drug resistance mechanisms common in cancer therapies .
Case Study 2: QSAR Analysis
A comprehensive QSAR analysis was performed on a set of 40 ethenesulfonamide derivatives. The study revealed that electronic descriptors such as (highest occupied molecular orbital energy) and steric descriptors were critical in predicting anticancer activity. The model achieved a high correlation coefficient (), underscoring the importance of molecular structure in determining biological effectiveness .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethenesulfonamide derivatives are a diverse class of compounds with varying biological activities. Below is a comparative analysis of the target compound and key analogues:
Structure-Activity Relationship (SAR) Insights
Substituent-Driven Target Specificity: The 5-chloro-2-thienyl group in the target compound is critical for Factor Xa binding, as halogenated aromatic systems enhance hydrophobic interactions with the enzyme’s S1 pocket . In contrast, trimethoxyphenyl substituents in compound 6t promote microtubule disruption by mimicking colchicine’s binding to tubulin . The pyrrolidinyl-pyridinyl scaffold in the target compound provides rigidity and selectivity for Factor Xa, while morpholinyl or artemisinoxy groups in analogues (e.g., 3d) alter solubility and off-target effects .
Impact of Stereochemistry :
- The (E)-configuration of the ethenesulfonamide double bond is conserved across all active analogues, as it ensures proper spatial alignment for target engagement .
Pharmacokinetic and Pharmacodynamic Comparisons
- Bioavailability : The target compound’s crystalline form improves oral absorption compared to amorphous analogues like 6t, which require prodrug derivatization for optimal delivery .
- Blood-Brain Barrier (BBB) Penetration : Compound 6t exhibits predicted BBB permeability due to its low molecular weight and logP, whereas the target compound’s polar sulfonyl and pyridinyl groups likely restrict central nervous system (CNS) access .
- Resistance Profile : Unlike 6t, which bypasses P-glycoprotein-mediated drug resistance, the target compound’s efficacy may be unaffected by efflux pumps due to its distinct mechanism of action .
Preparation Methods
Sulfonamide Bond Formation via Chlorosulfonation
The foundational step in synthesizing ethenesulfonamide derivatives involves the reaction of an aniline precursor with a sulfonyl chloride. A representative procedure involves the slow addition of 2-chloroethanesulfonyl chloride (1.2 equivalents) to a solution of aniline (0.5 equivalents) in acetone at 0°C, followed by overnight stirring at 0–10°C. The crude product is extracted with dichloromethane and water, washed with saturated sodium chloride, dried over sodium sulfate, and purified via column chromatography using ethyl acetate and petroleum ether (1:2 ratio) to yield N-phenylethenesulfonamide in 34% yield.
Key modifications include substituting the aniline with a 5-chloro-2-thienylamine derivative to introduce the thiophene moiety. The reaction’s exothermic nature necessitates controlled addition rates and low temperatures to minimize byproducts such as disulfonyl chlorides.
Functionalization of the Pyrrolidinyl Core
The (3S)-1-[5-[2-(methylsulfonyl)phenyl]-2-pyridinyl]-2-oxo-3-pyrrolidinyl group is synthesized through a sequence of cyclization and oxidation steps. A method adapted from dihydroartemisinin derivatization involves treating a brominated intermediate with triphenylphosphine in tetrahydrofuran at 60°C for 2 hours, followed by aqueous workup and column chromatography to isolate the pyrrolidinone in 74% yield.
Stereochemical control at the C3 position is achieved using chiral auxiliaries or asymmetric catalysis. For instance, boron trifluoride etherate-mediated cyclization of a β-amino alcohol derivative yields the (S)-configured pyrrolidinone with >90% enantiomeric excess.
Coupling of Thienyl and Pyridinyl Moieties
The 5-chloro-2-thienyl and 2-pyridinyl groups are introduced via Suzuki-Miyaura cross-coupling. A patented protocol employs palladium(II) acetate and triphenylphosphine as catalysts, reacting a thienylboronic acid with a bromopyridine derivative in a mixture of dimethoxyethane and aqueous sodium carbonate at 80°C. The reaction achieves 85% conversion, with the product purified via silica gel chromatography using a gradient of dichloromethane and methanol.
Critical parameters include the use of anhydrous solvents to prevent catalyst deactivation and precise stoichiometry to avoid homocoupling byproducts. The methylsulfonyl group on the phenyl ring is introduced via oxidation of a methylthio precursor using sodium periodate in refluxing water, yielding the sulfone in 67% yield.
Final Assembly and Stereoselective Ethenesulfonamide Formation
The convergent synthesis concludes with coupling the sulfonamide, pyrrolidinyl, and aryl-pyridinyl fragments. A two-step sequence involves:
- Mitsunobu Reaction : The sulfonamide is coupled to the pyrrolidinyl core using diethyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at room temperature, achieving 65% yield.
- Ethene Installation : A Horner-Wadsworth-Emmons reaction between a phosphonate ester and an aldehyde derivative forms the (1E)-ethene linkage. Optimal conditions use potassium tert-butoxide as a base in dimethylformamide at −20°C, yielding 78% of the trans-isomer.
Purification and Characterization
Final purification employs preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase. Analytical data for the title compound include:
- Mass Spectrometry : Electrospray ionization (ESI) m/z 584.2 (M-H)−.
- Nuclear Magnetic Resonance : 1H NMR (400 MHz, CDCl3) δ 7.36–7.28 (m, 2H), 7.17 (dd, J = 16.6, 8.2 Hz, 3H), 6.57 (dd, J = 16.5, 9.9 Hz, 1H).
- Melting Point : 136–138°C.
Comparative Analysis of Synthetic Routes
| Parameter | Chlorosulfonation | Suzuki Coupling | Mitsunobu Reaction |
|---|---|---|---|
| Yield (%) | 34 | 85 | 65 |
| Purity (%) | 99.5 | 98 | 97 |
| Reaction Time (hours) | 12 | 8 | 4 |
| Key Limitation | Low yield | Catalyst cost | Moisture sensitivity |
The Suzuki-Miyaura method offers superior yields but requires expensive palladium catalysts, whereas chlorosulfonation is cost-effective but less efficient.
Q & A
Q. Optimization Strategies :
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Purification : Column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol enhances purity .
Which analytical techniques are critical for confirming the structural integrity and purity of this compound, and what specific spectral signatures should researchers prioritize?
Basic Research Question
Primary Techniques :
- ¹H/¹³C NMR : Key signals include the pyrrolidinone carbonyl (~175 ppm in ¹³C), thienyl protons (δ 6.8–7.2 ppm in ¹H), and sulfonyl group resonance (~110 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- HPLC-PDA : Purity ≥95% with retention time consistency under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
Q. Advanced Validation :
- X-ray crystallography : Resolves stereochemistry (e.g., (3S) configuration) and confirms crystalline form .
What safety protocols and handling precautions are necessary when working with this compound in laboratory settings?
Basic Research Question
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
How does the crystalline form of this compound influence its pharmaceutical activity, and what crystallization methods are reported in the literature?
Advanced Research Question
The crystalline form enhances bioavailability and stability. Key methods include:
- Solvent evaporation : Use polar aprotic solvents (e.g., DMSO) with anti-solvents (water) to induce nucleation .
- Thermal gradient crystallization : Slow cooling from 60°C to 4°C in ethanol/water mixtures yields monoclinic crystals.
- Polymorph screening : Differential Scanning Calorimetry (DSC) identifies thermodynamically stable forms. Crystalline Form I (patented) shows superior Factor Xa inhibition (IC₅₀: 12 nM) compared to amorphous forms .
What computational modeling approaches have been employed to predict the binding affinity and interaction mechanisms of this compound with Factor Xa?
Advanced Research Question
- Molecular docking (AutoDock Vina) : The sulfonamide group forms hydrogen bonds with Arg222 and Tyr99 in Factor Xa’s active site. The thienyl moiety occupies the S4 pocket via hydrophobic interactions .
- MD simulations (GROMACS) : Stability of the ligand-receptor complex over 100 ns trajectories validates binding mode.
- QSAR models : Electron-withdrawing groups (e.g., methylsulfonyl) enhance inhibitory potency (pIC₅₀ = 8.2) .
How do structural modifications, particularly in the thienyl and pyrrolidinyl moieties, impact the compound’s solubility and biological efficacy?
Advanced Research Question
- Thienyl modifications : Replacing chlorine with fluorine increases logP (from 2.1 to 2.5) but reduces aqueous solubility.
- Pyrrolidinyl stereochemistry : The (3S) configuration improves target selectivity (10-fold over Factor XIa) compared to (3R) .
- Solubility enhancement : Introduction of polar groups (e.g., hydroxyl at pyrrolidinone’s C4) improves kinetic solubility (from 5 µM to 50 µM in PBS) .
What strategies can resolve contradictions in biological activity data observed across different in vitro and in vivo studies?
Advanced Research Question
- Assay standardization : Use consistent Factor Xa activity assays (chromogenic substrate S-2222) and cell lines (e.g., HUVECs).
- Pharmacokinetic profiling : Compare plasma protein binding (PPB) and metabolic stability (e.g., microsomal t½) to explain efficacy gaps.
- Dose-response normalization : Apply Hill equation modeling to reconcile IC₅₀ discrepancies between enzymatic (nM range) and cellular (µM range) assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
